molecular formula C24H19BrN2O6 B11558892 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11558892
M. Wt: 511.3 g/mol
InChI Key: RQVVHXWGRHNQBA-VULFUBBASA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of several functional groups, including a benzodioxin ring, a formamido group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with the nucleophile replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxin ring and formamido group can interact with the active site of enzymes, while the bromobenzoate ester can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the formamido group allows for hydrogen bonding interactions, while the bromobenzoate ester provides a site for further functionalization .

Properties

Molecular Formula

C24H19BrN2O6

Molecular Weight

511.3 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C24H19BrN2O6/c1-30-21-12-15(2-8-20(21)33-24(29)16-3-6-18(25)7-4-16)14-26-27-23(28)17-5-9-19-22(13-17)32-11-10-31-19/h2-9,12-14H,10-11H2,1H3,(H,27,28)/b26-14+

InChI Key

RQVVHXWGRHNQBA-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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